molecular formula C10H9NO3 B1268414 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 38527-50-3

6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B1268414
CAS RN: 38527-50-3
M. Wt: 191.18 g/mol
InChI Key: IMUKVGUCKLGAAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves complex chemical reactions. For example, compounds like 4-hydroxy-1,3-oxazin-6-ones are synthesized from chlorocarbonyl(phenyl)ketene and amides, demonstrating the multifaceted approaches to synthesizing oxazin derivatives. The flash vacuum thermolysis (FVT) reactions of these compounds can lead to the formation of carboxy(phenyl)ketene as a major product, showcasing the intricate steps involved in the synthesis process (George et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant details about their chemical behavior. For instance, the crystal structure of a compound closely related to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one was determined using single-crystal X-ray diffraction, highlighting the planarity of the molecular systems and the presence of strong hydrogen bonding (Udupa, 1982).

Chemical Reactions and Properties

Chemical reactions involving 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one derivatives often involve transformations leading to the creation of new compounds. For example, the synthesis of 4H-benzo[d][1,3]oxazin-4-one derivatives via Pd-catalyzed carbonylative cross-coupling demonstrates the compound's reactivity and potential for creating structurally diverse derivatives (Zheng et al., 2021).

Physical Properties Analysis

The physical properties of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one and its derivatives can vary significantly. Properties such as solubility, melting point, and crystalline structure are crucial for understanding how these compounds behave under different conditions. Detailed analysis of these properties is essential for their application in various scientific fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one derivatives. Studies such as the one conducted by Gabriele et al. (2006) on the tandem oxidative aminocarbonylation of triple bonds in related compounds underline the complexity and versatility of their chemical behavior (Gabriele et al., 2006).

Scientific Research Applications

Antimicrobial Activity

  • Application : Quinazolinone derivatives have been investigated for their antimicrobial properties . They have been used against various strains of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Serratia marcescens, and Candida albicans .
  • Methods : The compounds were synthesized and then screened against these microorganisms . The concentration of 2-amino-methyl-4, 5-dimethoxybenzoate with acetic anhydride yielded the cyclic compound 2-methyl-4, 5-disubstituted-1, 3-benzo-oxazine-4-one which further produce a novel 2,3-disubstituted quinazolin-4 ones via the reaction with hydrazine hydrate .
  • Results : Compounds 1 and 2 showed significant activity against Staphylococcus aureus and Serratia marcescens with MIC ranging from 6 – 12 mg/mL .

Antifungal Activity

  • Application : Quinazolinone derivatives containing 3-acrylamino motifs were screened for antifungal activities against four phytopathogenic fungi .

Anticancer Activity

  • Application : Quinazolinone and quinazoline derivatives have shown potential as protease inhibitors. In particular, 4H-benzo[d][1,3]oxazin-4-one was shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase which is the presumed tissue degenerating agent in the pathogenesis of several diseases .

Anti-inflammatory Activity

  • Application : Quinazolinone derivatives have been studied for their anti-inflammatory properties .

Protease Inhibitors

  • Application : Some benzoxazinone derivatives demonstrated potential as protease inhibitors . In particular, 4H-benzo[d][1,3]oxazin-4-one was shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase which is the presumed tissue degenerating agent in the pathogenesis of several diseases .

Hypolipidemic Activity

  • Application : An early account noted that several substituted structures related to compound 1 exhibited hypolipidemic activity .

properties

IUPAC Name

6-methoxy-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-9-4-3-7(13-2)5-8(9)10(12)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUKVGUCKLGAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Synthesis routes and methods I

Procedure details

A solution of 5-methoxyanthranilic acid (Lancaster) (41.8 g, 0.25 mol) was refluxed in acetic anhydride (230 mL) for 3.5 h before being concentrated under reduced pressure. The crude compound was then concentrated twice in the presence of toluene before being filtered and washed twice with ether to yield to the title compound (33.7 g, 71% yield) as a brown solid; LC/MS (Method D): m/z 192 [M+H]+, Rt 1.69 min.
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

The target compound was obtained by the method according to Example 1-(1), using 2-amino-5-methoxybenzoic acid and acetic anhydride as starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 2
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 3
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 4
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Citations

For This Compound
3
Citations
M Bozdag, AM Alafeefy, D Vullo, F Carta… - Bioorganic & Medicinal …, 2015 - Elsevier
Three series of sulfonamides incorporating long, bulky tails were obtained by applying synthetic strategies in which substituted anthranilic acids, quinazolines and aromatic …
Number of citations: 18 www.sciencedirect.com
P Asadi, G Khodarahmi… - Iranian journal of …, 2017 - ncbi.nlm.nih.gov
Objective (s): Hybridization of bioactive natural and synthetic compounds is one of the most promising novel approaches for the design of hit and lead compounds with new molecular …
Number of citations: 22 www.ncbi.nlm.nih.gov
Δ Τσελώνης - 2020 - dspace.lib.ntua.gr
Quinolinones are heterocyclic nitrogen compounds, mainly found in natural products but due to their beneficial and healing properties they are widely used as active substances in …
Number of citations: 0 dspace.lib.ntua.gr

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